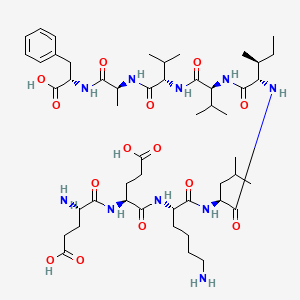
Hdac-IN-43
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac-IN-43 is a compound that functions as an inhibitor of histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of histone deacetylases have gained significant attention due to their potential therapeutic applications, particularly in cancer treatment, where they can induce cell cycle arrest, differentiation, and apoptosis in cancer cells .
Méthodes De Préparation
The synthesis of Hdac-IN-43 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific starting materials and reagents to construct the basic framework of the compound.
Functionalization: Introduction of various functional groups that are essential for the compound’s activity. This step may involve reactions such as alkylation, acylation, or amination.
Purification: The final product is purified using techniques such as chromatography to ensure its purity and potency.
Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring consistency, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using automated synthesis equipment, and implementing stringent quality control measures.
Analyse Des Réactions Chimiques
Hdac-IN-43 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Hydrolysis: Breaking down the compound using water, often in the presence of an acid or base.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups.
Applications De Recherche Scientifique
Hdac-IN-43 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of histone deacetylase inhibition and to develop new inhibitors with improved efficacy and selectivity.
Biology: Employed in research to understand the role of histone deacetylases in gene regulation, chromatin remodeling, and cellular processes such as differentiation and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, particularly cancer, where it can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. It is also being explored for its potential in treating neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents, as well as in the production of research reagents and diagnostic tools
Mécanisme D'action
Hdac-IN-43 exerts its effects by inhibiting the activity of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets of this compound include various histone deacetylase isoforms, which are involved in regulating gene expression, cell cycle progression, and apoptosis. The pathways affected by this compound include those related to cell proliferation, differentiation, and survival .
Comparaison Avec Des Composés Similaires
Hdac-IN-43 is one of many histone deacetylase inhibitors, and it is unique in its specific structure and functional groups that confer its inhibitory activity. Similar compounds include:
Trichostatin A: A well-known histone deacetylase inhibitor with a different core structure and functional groups.
Vorinostat: Another histone deacetylase inhibitor that has been approved for the treatment of certain types of cancer.
Romidepsin: A cyclic peptide that inhibits histone deacetylases and is used in cancer therapy.
Panobinostat: A pan-histone deacetylase inhibitor with broad-spectrum activity against various histone deacetylase isoforms .
This compound is unique in its specific binding affinity and selectivity for certain histone deacetylase isoforms, which may result in different therapeutic effects and side effect profiles compared to other inhibitors.
Propriétés
Formule moléculaire |
C22H28N6O4 |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
N-hydroxy-4-[3-(2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)phenoxy]butanamide |
InChI |
InChI=1S/C22H28N6O4/c1-15(2)28-14-23-20-19(24-22(25-21(20)28)27-8-11-31-12-9-27)16-5-3-6-17(13-16)32-10-4-7-18(29)26-30/h3,5-6,13-15,30H,4,7-12H2,1-2H3,(H,26,29) |
Clé InChI |
JSFJWFPAULATEH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=NC2=C(N=C(N=C21)N3CCOCC3)C4=CC(=CC=C4)OCCCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl N-[1-bis(4-acetamidophenoxy)phosphoryl-2-[4-(diaminomethylideneamino)phenyl]ethyl]carbamate;hydrochloride](/img/structure/B12399532.png)



![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12399557.png)
![4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B12399568.png)
![1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide](/img/structure/B12399576.png)

![[4-[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]piperazin-1-yl]-[(2S)-1-(quinoline-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B12399588.png)




